![molecular formula C12H17NO B2967400 3-(Cyclohexyloxy)aniline CAS No. 109421-10-5](/img/structure/B2967400.png)
3-(Cyclohexyloxy)aniline
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Description
3-(Cyclohexyloxy)aniline is an organic compound with the molecular formula C12H17NO . It is used in various chemical reactions and has been studied extensively .
Synthesis Analysis
The synthesis of anilines, including 3-(Cyclohexyloxy)aniline, involves several methods such as direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, nitroarene reduction, and reactions of secondary amines . The exact synthesis process for 3-(Cyclohexyloxy)aniline is not explicitly mentioned in the available literature.Molecular Structure Analysis
The molecular structure of 3-(Cyclohexyloxy)aniline consists of an amine group attached to a benzene ring, making it an aromatic amine . The exact structure can be obtained from databases like ChemSpider .Chemical Reactions Analysis
Anilines, including 3-(Cyclohexyloxy)aniline, have been studied extensively as reductants of environmental oxidants and as reductates that are transformed by environmental oxidants . The exact chemical reactions involving 3-(Cyclohexyloxy)aniline are not explicitly mentioned in the available literature.Safety and Hazards
The safety data sheet for aniline, a similar compound, indicates that it is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and is suspected of causing genetic defects and cancer . The exact safety and hazards for 3-(Cyclohexyloxy)aniline are not explicitly mentioned in the available literature.
Mechanism of Action
Target of Action
The primary target of 3-(Cyclohexyloxy)aniline is the Zinc finger Y-chromosomal protein in humans . This protein is a probable transcriptional activator, which binds to the consensus sequence 5’-AGGCCY-3’ .
Mode of Action
The interaction of 3-(Cyclohexyloxy)aniline with its targets involves nucleophilic substitution reactions . In these reactions, the compound acts as a nucleophile, donating an electron pair to form a new bond . This results in changes to the target molecule, potentially altering its function .
Biochemical Pathways
Amines like 3-(cyclohexyloxy)aniline can participate in various reactions, including amide formation, salt formation, neutralization, and reactions with ketones and aldehydes . These reactions can influence multiple biochemical pathways, leading to downstream effects .
Pharmacokinetics
Most drugs’ adme properties heavily depend on their ability to pass through membranes via simple diffusion . More than 80% of all drugs contain one or more ionizable groups, which can influence their ADME properties . The ionization state of a drug in physiological fluids can heavily influence its ADME properties .
Result of Action
Aniline oligomers have been shown to exhibit cytotoxicity, with the properties of the oligomers and the cell types influencing the cellular responses .
Action Environment
The action, efficacy, and stability of 3-(Cyclohexyloxy)aniline can be influenced by various environmental factors. These include the pH of the environment, the presence of other molecules, and the temperature . For example, the pH can affect the ionization state of the compound, which can influence its reactivity .
properties
IUPAC Name |
3-cyclohexyloxyaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c13-10-5-4-8-12(9-10)14-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZOUVTVISNAGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=CC=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
109421-10-5 |
Source
|
Record name | 3-(cyclohexyloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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